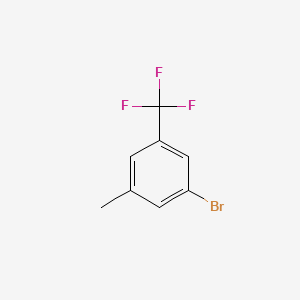

3-Bromo-5-(trifluoromethyl)toluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAIYLXHTGIUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607549 | |

| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86845-28-5 | |

| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)toluene (CAS: 86845-28-5): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

3-Bromo-5-(trifluoromethyl)toluene, identified by the CAS number 86845-28-5, is a halogenated and trifluoromethylated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a toluene backbone substituted with a bromine atom and a trifluoromethyl (-CF3) group at the meta positions, provides a unique combination of steric and electronic properties. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates the acidity of nearby protons, making it a valuable building block for the synthesis of complex molecules, particularly pharmaceutical intermediates.[3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 86845-28-5 | [1][2][5] |

| Molecular Formula | C₈H₆BrF₃ | [1][2] |

| Molecular Weight | 239.03 g/mol | [1][6] |

| Appearance | Clear, colorless liquid | [2][7] |

| Boiling Point | 178.7 °C (at 760 mmHg) | [8] |

| Density | 1.538 g/cm³ | [8] |

| Flash Point | 67.1 °C | [8] |

| Refractive Index | 1.475 | [8] |

| InChI Key | ZDAIYLXHTGIUGY-UHFFFAOYSA-N | [2][7] |

| SMILES | CC1=CC(=CC(=C1)Br)C(F)(F)F |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display complex splitting patterns due to the meta-substitution.

-

¹³C NMR: The carbon NMR will show signals for the eight distinct carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -CF3 group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9]

Synthesis and Mechanistic Insights

A common and reliable method for the synthesis of this compound is via the Sandmeyer reaction, starting from 3-Amino-5-(trifluoromethyl)toluene.[10][11][12] This multi-step process is favored because it allows for the precise installation of the bromine atom at a specific position on the aromatic ring, which can be difficult to achieve through direct electrophilic bromination due to the directing effects of the existing substituents.

The Sandmeyer reaction is a substitution reaction used to synthesize aryl halides from aryl diazonium salts, catalyzed by copper(I) salts.[13] The reaction proceeds via a free radical mechanism.[10][12]

Detailed Experimental Protocol: Sandmeyer Reaction

-

Diazotization: 3-Amino-5-(trifluoromethyl)toluene is dissolved in an aqueous solution of a strong acid, typically hydrobromic acid (HBr), and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. The in-situ generated nitrous acid (HNO₂) reacts with the primary amine to form a stable aryl diazonium salt.

-

Copper(I) Bromide Preparation: A solution of copper(I) bromide (CuBr) is prepared, which will act as the catalyst.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the CuBr solution. The copper(I) catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This radical then reacts with the bromide from the copper(II) bromide species to form the final product, this compound, and regenerate the copper(I) catalyst.[13]

-

Work-up and Purification: The reaction mixture is typically extracted with an organic solvent, washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation.

Diagram: Synthetic Workflow via Sandmeyer Reaction

Caption: Synthetic pathway for this compound.

Key Reactions and Synthetic Utility

The bromine atom in this compound is the primary site of reactivity, making it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in catalytic cycles.[14][15]

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[16] this compound can be coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl or styrenyl structures, which are common motifs in pharmaceuticals. The presence of the electron-withdrawing -CF3 group generally enhances the reaction rate.[15]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined.

-

Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is added.

-

Reaction Conditions: The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[17]

Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary or secondary amines. This is a crucial transformation for introducing nitrogen-containing functional groups found in many drug molecules.

Stille Coupling

Similar to the Suzuki coupling, the Stille reaction uses an organotin reagent to form new C-C bonds, offering an alternative route to complex molecular scaffolds.[17]

Applications in Drug Development

The 3-methyl-5-(trifluoromethyl)phenyl motif, derived from this compound, is present in several FDA-approved drugs and clinical candidates.[3][18] The trifluoromethyl group is often incorporated to improve pharmacokinetic properties such as metabolic stability and membrane permeability.

One notable example is its use as a precursor in the synthesis of intermediates for drugs like Pexidartinib.[3] Pexidartinib is a kinase inhibitor that targets colony-stimulating factor 1 receptor (CSF1R). The synthesis of such molecules often involves a key C-N bond-forming step, such as a Buchwald-Hartwig or Ullmann coupling, where the bromine atom of a precursor derived from 3-Bromo-5-(trifluoromethyl)aniline is displaced by a heterocyclic amine.[19][20]

Diagram: Role in a Simplified Kinase Inhibitor MoA

Caption: Simplified MoA of a kinase inhibitor derived from related structures.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is classified as a skin and serious eye irritant.[6][7] Some sources also indicate it may cause respiratory irritation.[6] It is a combustible liquid.[21]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[21][22] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[21][23]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[22][23] Use non-sparking tools and take precautionary measures against static discharge.[22][23]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[21] In case of eye contact, rinse cautiously with water for several minutes.[21] If inhaled, move the person to fresh air.[21] Seek medical attention if irritation persists.[22]

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2015, November 25). MSDS of this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. Retrieved from [Link]

-

Alfa Aesar. (n.d.). 3-Bromo-5-fluorotoluene, 98%. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Retrieved from [Link]

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 86845-28-5 [chemicalbook.com]

- 6. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 86845-28-5 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound(86845-28-5) 1H NMR spectrum [chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 20. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)toluene: Properties, Analysis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethyl-substituted aromatic compounds are indispensable building blocks. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Bromo-5-(trifluoromethyl)toluene, a key intermediate, offers a versatile scaffold for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies, and its application in pivotal synthetic transformations.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] Its core properties are summarized in the table below, providing a foundational understanding for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 86845-28-5 | [4] |

| Molecular Formula | C₈H₆BrF₃ | [3] |

| Molecular Weight | 239.03 g/mol | [4] |

| Boiling Point | 178.7 ± 35.0 °C (Predicted) | [5] |

| Density | 1.538 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 67.1 °C | [6] |

| Form | Liquid | [3] |

| Color | Clear, colorless | [5] |

Safety and Handling

As with any halogenated organic compound, proper safety precautions are paramount when handling this compound. It is classified as a skin and eye irritant.[5]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[5]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Spectroscopic Characterization: A Guide to Interpretation

Accurate characterization is critical for confirming the identity and purity of this compound. Below is a guide to interpreting its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons and the methyl group protons. Based on the substitution pattern, one would expect three distinct signals in the aromatic region and one singlet for the methyl group.

-

Aromatic Protons (Ar-H): Typically appear in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns will depend on the electronic environment created by the bromine and trifluoromethyl groups.

-

Methyl Protons (-CH₃): A singlet will be observed in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon framework of the molecule.

-

Aromatic Carbons (Ar-C): Signals for the six aromatic carbons will be present in the downfield region (δ 120-140 ppm). The carbon attached to the bromine will be deshielded, as will the carbon attached to the trifluoromethyl group.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm. The C-F coupling constant (¹JCF) is characteristically large.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon will be observed in the upfield region, typically around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (239.03 g/mol ). Due to the presence of bromine, an isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic compounds include the loss of the methyl group, bromine atom, or trifluoromethyl group.[7][8] The tropylium ion (m/z 91) is a common fragment for toluene derivatives.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[10] The FT-IR spectrum of this compound would display characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Synthetic Utility and Key Reactions

This compound is a valuable precursor in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Its utility stems from the presence of the reactive C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls.[11]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Suzuki-Miyaura Coupling Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13]

Generalized Protocol for Heck Reaction:

-

Combine this compound (1.0 eq.), the desired alkene (1.1-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a reaction vessel.

-

Purge the vessel with an inert gas.

-

Add an anhydrous, degassed solvent such as DMF, acetonitrile, or toluene.

-

Heat the mixture to the required temperature (often >100 °C) and stir until the reaction is complete.

-

After cooling, filter the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Caption: Heck Reaction Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15]

Generalized Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine), and a base (e.g., NaOtBu or K₃PO₄).

-

Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture with stirring for the required time.

-

Monitor the reaction by an appropriate method (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Caption: Buchwald-Hartwig Amination Workflow

Applications in Drug Discovery and Materials Science

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of powerful cross-coupling reactions, make it an important tool for researchers in both academia and industry. A thorough understanding of its characteristics, safe handling procedures, and synthetic applications, as outlined in this guide, is essential for its effective utilization in the development of new pharmaceuticals and functional materials.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Heck Reaction. (n.d.). Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Novel mtor inhibitor compounds.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Beilstein Journals. (n.d.). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

Googleapis.com. (n.d.). Robertson et al. (45) Date of Patent. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Google Patents. (n.d.). PRMT5 inhibitors.

-

UVIC. (2016, September 5). Dalton Transactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Analysis of Volatile Flavour Compounds by Proton Transfer Reaction-Mass Spectrometry: Fragmentation Patterns and Discrimination Between Isobaric and Isomeric Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Fluorine notes. (n.d.). October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 86845-28-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.uvic.ca [web.uvic.ca]

- 10. rtilab.com [rtilab.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. US20200317679A1 - Novel mtor inhibitor compounds - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)toluene

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 86845-28-5) emerges as a pivotal building block in this context.[1][2] It is not merely a chemical intermediate; it is a versatile platform molecule offering three distinct points for synthetic diversification: the reactive aryl bromide, the sterically and electronically influential trifluoromethyl group, and the modifiable methyl group.

This guide provides an in-depth technical overview of this compound, designed for researchers and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and the strategic rationale for its application in complex molecular syntheses.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is the bedrock of its effective application. The trifluoromethyl group's strong electron-withdrawing nature and the bromine atom's reactivity are central to the utility of this compound.

Molecular Structure and Identification

The compound, systematically named 1-Bromo-3-methyl-5-(trifluoromethyl)benzene, possesses a unique substitution pattern on the aromatic ring that dictates its reactivity and spectroscopic signature.[1][3]

Caption: 2D Structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of the compound, compiled from various chemical suppliers and databases. These parameters are critical for reaction setup, safety considerations, and purification design.

| Property | Value | Source(s) |

| CAS Number | 86845-28-5 | [1][2][4] |

| Molecular Formula | C₈H₆BrF₃ | [1][2] |

| Molecular Weight | 239.03 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.5 - 1.538 g/cm³ | [6] |

| Boiling Point | ~178.7 °C at 760 mmHg | [6] |

| Flash Point | ~67.1 °C | [6] |

| SMILES | Cc1cc(Br)cc(c1)C(F)(F)F | [4] |

| InChI Key | ZDAIYLXHTGIUGY-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Characterization

The synthesis of this compound is a foundational process, requiring precise control over reaction conditions to ensure high regioselectivity and yield. Post-synthesis, rigorous analytical validation is non-negotiable to confirm identity and purity.

Recommended Synthesis Protocol: Electrophilic Aromatic Bromination

While numerous synthetic routes could be envisioned, a common and scalable approach involves the direct electrophilic bromination of 3-(trifluoromethyl)toluene. The methyl group is an ortho-, para-director, and the trifluoromethyl group is a meta-director. Their combined influence directs the incoming electrophile (Br⁺) to the C-5 position, which is para to the methyl group and meta to the trifluoromethyl group, thus ensuring high regioselectivity.

Workflow: Synthesis and Purification

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with 3-(trifluoromethyl)toluene (1.0 eq) and dichloromethane (DCM) as the solvent.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the bromination reaction and minimize potential side-product formation.

-

Reagent Addition: Slowly add liquid bromine (1.0-1.1 eq), dissolved in a small amount of DCM, to the stirred solution via the dropping funnel over 30-60 minutes. The slow addition rate is essential for maintaining temperature control and selectivity.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress should be monitored by a self-validating technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture again and carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any unreacted bromine, evidenced by the disappearance of the reddish-brown color.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, and then with brine to initiate drying.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid. The choice of vacuum distillation is dictated by the compound's relatively high boiling point.[6]

Analytical Characterization: Confirming Structure and Purity

The identity and purity of the synthesized product must be unequivocally confirmed. A combination of spectroscopic methods provides a complete picture of the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.4 ppm. - Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as singlets or narrow multiplets, corresponding to the three non-equivalent aromatic protons. |

| ¹³C NMR | - Signals for the methyl carbon and the trifluoromethyl carbon (a quartet due to C-F coupling). - Six distinct aromatic carbon signals, including two quaternary carbons (C-Br and C-CF₃) and four C-H carbons. |

| ¹⁹F NMR | - A sharp singlet around δ -63 ppm, characteristic of a benzotrifluoride moiety. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

| Infrared (IR) | - C-H stretching vibrations (aromatic and aliphatic). - Strong C-F stretching bands in the 1100-1350 cm⁻¹ region. - Aromatic C=C stretching bands. |

Note: Specific chemical shifts can vary based on the solvent and instrument used. The availability of spectral data has been noted by chemical suppliers.[7]

Part 3: Applications in Synthesis and Drug Development

This compound is primarily valued for its role as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common motif in many FDA-approved drugs, valued for its ability to enhance drug efficacy and pharmacokinetic profiles.[8][9]

Utility in Cross-Coupling Reactions

The aryl bromide functionality is a reliable handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry.

Logical Framework: Application in Cross-Coupling

Caption: Versatility of this compound in cross-coupling reactions.

A prime example of its application can be inferred from patent literature, where structurally similar compounds like 3-bromo-5-trifluoromethyl-phenylamine are used in palladium-catalyzed reactions to synthesize complex heterocyclic molecules that are precursors to APIs.[10] By applying a Suzuki coupling, a new aryl or alkyl group can be introduced at the C-3 position. Alternatively, a Buchwald-Hartwig amination can install a nitrogen-based functional group, a common step in building many pharmacophores.

Role as a Pharmacophore Fragment

The 3-methyl-5-(trifluoromethyl)phenyl motif itself is of significant interest.

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (logP) of the molecule, which can improve its ability to cross cell membranes.[5]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in vivo half-life for drugs containing this moiety.

-

Binding Interactions: The highly polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions with biological targets.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of the associated hazards is paramount for safe handling.[11]

Hazard Identification and First Aid

The compound is classified as a skin and eye irritant.[5] Inhalation of vapors may cause respiratory irritation. It is also a combustible liquid.

| Hazard Type | GHS Pictogram | Hazard Statements | Precautionary & First Aid Measures |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present. If irritation persists, get medical advice.[12] |

| Flammability | GHS02 (Flame) | H226: Flammable liquid and vapour (for similar compounds) | P210: Keep away from heat, sparks, open flames. No smoking.[13] |

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

PPE: Standard PPE includes a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Conclusion

This compound is a strategically important chemical entity whose value is derived from the synergistic interplay of its three functional components. Its robust synthesis, well-defined reactivity in cross-coupling reactions, and the desirable properties conferred by the trifluoromethyl group make it an indispensable tool for researchers in medicinal chemistry and advanced materials. This guide has aimed to provide not only the essential technical data but also the underlying scientific rationale to empower its effective and safe utilization in the laboratory.

References

-

Capot Chemical Co., Ltd. (2015). MSDS of this compound. Retrieved from [Link]

- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20467615, 3-Bromo-5-methylbenzotrifluoride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for relevant publication. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77792, Benzene, 1-bromo-3-(trifluoromethyl)-. Retrieved from [Link]

-

Alfa Aesar. (2024). 3-Bromo-5-fluorotoluene, 98%. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. This compound [sobekbio.com]

- 5. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound(86845-28-5) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-bromo-3-methyl-5-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-bromo-3-methyl-5-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of viable synthetic strategies. Particular emphasis is placed on the Sandmeyer reaction, a robust and widely applicable method for the introduction of a bromine substituent onto an aromatic ring. This guide delves into the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and discusses the critical parameters for successful synthesis and purification.

Introduction: The Significance of 1-bromo-3-methyl-5-(trifluoromethyl)benzene

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The title compound, 1-bromo-3-methyl-5-(trifluoromethyl)benzene, serves as a versatile intermediate, offering multiple reaction sites for further chemical elaboration. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, making it an invaluable precursor for the synthesis of complex molecular architectures.

Strategic Approaches to Synthesis: A Comparative Analysis

Two primary retrosynthetic disconnections can be envisioned for the synthesis of 1-bromo-3-methyl-5-(trifluoromethyl)benzene: the formation of the carbon-bromine bond via a Sandmeyer reaction, or through direct electrophilic bromination of the aromatic core.

The Sandmeyer Reaction: A Reliable Pathway

The Sandmeyer reaction is a well-established and highly effective method for the conversion of a primary aromatic amine to an aryl halide.[1][2][3] This transformation proceeds through the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the desired aryl halide.[4][5] This approach offers excellent regiochemical control, as the position of the incoming bromine atom is dictated by the location of the amine group on the starting material.

Electrophilic Aromatic Substitution: A Potentially Complicated Route

Direct electrophilic bromination of 3-methyl-5-(trifluoromethyl)benzene presents an alternative synthetic strategy. However, the regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the strongly electron-withdrawing trifluoromethyl group is a meta-director and deactivates the ring towards electrophilic attack.[6][7] The interplay of these competing directing effects could lead to a mixture of isomers, complicating the purification process and potentially lowering the yield of the desired product. Given the deactivating nature of the trifluoromethyl group, harsher reaction conditions may be required, which could lead to undesired side reactions.

The Sandmeyer Route: From Amine to Aryl Bromide

The synthesis of 1-bromo-3-methyl-5-(trifluoromethyl)benzene via the Sandmeyer reaction is a two-step process, commencing with the diazotization of the corresponding aniline derivative.

Synthesis of the Precursor: 3-methyl-5-(trifluoromethyl)aniline

The commercially available 3-nitro-5-methylbenzotrifluoride serves as a convenient starting material for the synthesis of the required aniline precursor. A standard reduction of the nitro group, typically achieved through catalytic hydrogenation or using a metal in acidic media (e.g., Sn/HCl or Fe/HCl), affords 3-methyl-5-(trifluoromethyl)aniline in good yield.

Diazotization of 3-methyl-5-(trifluoromethyl)aniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8] This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[9][10] The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid.[11]

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺), which acts as the electrophile. The amine attacks the nitrosonium ion, and subsequent proton transfers and elimination of water lead to the formation of the aryl diazonium ion.[8]

Diagram 1: The Sandmeyer Synthesis Route

Caption: A schematic overview of the synthetic pathway to the target molecule.

The Sandmeyer Reaction: Bromination

The Sandmeyer reaction itself involves the copper(I) bromide-mediated decomposition of the diazonium salt.[4] The mechanism is believed to proceed through a radical pathway, initiated by a single-electron transfer from the copper(I) species to the diazonium ion.[1] This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.

Diagram 2: The Sandmeyer Reaction Mechanism

Caption: A simplified representation of the radical mechanism of the Sandmeyer reaction.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on laboratory conditions and the scale of the reaction.

Protocol for the Synthesis of 3-methyl-5-(trifluoromethyl)aniline

-

To a stirred suspension of iron powder (3.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add a solution of 3-nitro-5-methylbenzotrifluoride (1.0 eq.) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, maintain the reflux for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methyl-5-(trifluoromethyl)aniline.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol for the Synthesis of 1-bromo-3-methyl-5-(trifluoromethyl)benzene

-

In a flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methyl-5-(trifluoromethyl)aniline (1.0 eq.) in an aqueous solution of sulfuric acid (e.g., 25%).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in concentrated hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-bromo-3-methyl-5-(trifluoromethyl)benzene as a clear liquid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 1-bromo-3-methyl-5-(trifluoromethyl)benzene | C₈H₆BrF₃ | 239.04 | Liquid | 178.7 at 760 mmHg |

Conclusion

The synthesis of 1-bromo-3-methyl-5-(trifluoromethyl)benzene is most reliably achieved through a Sandmeyer reaction of 3-methyl-5-(trifluoromethyl)aniline. This method provides excellent regiochemical control and generally proceeds with good yields. The precursor aniline can be readily prepared by the reduction of the corresponding nitro compound. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of this important chemical intermediate. Careful control of reaction temperatures, particularly during the diazotization step, is critical for maximizing yield and minimizing the formation of impurities.

References

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Retrieved from [Link]

-

Sandmeyer reaction - Wikipedia. Retrieved from [Link]

-

Sandmeyer Reaction | OpenOChem Learn. Retrieved from [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. Retrieved from [Link]

-

Catalytic Sandmeyer Bromination | Request PDF - ResearchGate. Retrieved from [Link]

-

Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. Retrieved from [Link]

- CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents.

- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents.

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. Retrieved from [Link]

-

1-Bromo-3-methyl-5-(trifluoromethyl)benzene - AbacipharmTech-Global Chemical supplier. Retrieved from [Link]

-

1-Bromo-3,5-bis(trifluoromethyl)benzene | C8H3BrF6 | CID 67602 - PubChem. Retrieved from [Link]

-

Solved Electrophilic bromination of an equimolar mixture | Chegg.com. Retrieved from [Link]

-

Diazotisation - Organic Chemistry Portal. Retrieved from [Link]

-

[FREE] Electrophilic bromination of an equimolar mixture of methylbenzene (toluene) and (trifluoromethyl)benzene - brainly.com. Retrieved from [Link]

-

-

Electrophilic Aromatic Substitution. Retrieved from [Link]

-

-

3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem. Retrieved from [Link]

-

Diazotization Reaction Mechanism - BYJU'S. Retrieved from [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange. Retrieved from [Link]

-

1-(BROMOMETHYL)-3-NITRO-5-(TRIFLUOROMETHYL)BENZENE synthesis. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Solved Electrophilic bromination of an equimolar mixture | Chegg.com [chegg.com]

- 7. brainly.com [brainly.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 11. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to 3-Bromo-5-methylbenzotrifluoride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-5-methylbenzotrifluoride (CAS No. 86845-28-5), a key fluorinated building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's essential characterization data, outlines a logical synthetic pathway, and explores its utility in constructing complex molecular architectures, particularly within medicinal chemistry.

Compound Overview and Physicochemical Properties

3-Bromo-5-methylbenzotrifluoride, also known as 1-bromo-3-methyl-5-(trifluoromethyl)benzene, is a substituted aromatic compound featuring a bromine atom, a methyl group, and a trifluoromethyl group. This unique combination of functional groups imparts specific reactivity and properties that make it a valuable intermediate. The trifluoromethyl group enhances chemical stability and lipophilicity, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.

The compound is typically a colorless to light yellow liquid under standard conditions, a characteristic noted by multiple chemical suppliers.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 86845-28-5 | [2][3] |

| Molecular Formula | C₈H₆BrF₃ | [2][3] |

| Molecular Weight | 239.03 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 178.7 °C at 760 mmHg | [4] |

| Density | 1.538 g/cm³ | |

| Flash Point | 67.1 °C | [4] |

| Purity | Typically ≥98% | [2][5] |

| Solubility | Insoluble in water, soluble in common organic solvents.[1] | [1] |

Spectroscopic Characterization

Definitive characterization of 3-Bromo-5-methylbenzotrifluoride relies on spectroscopic analysis. While publicly accessible, peer-reviewed spectra are limited, data from commercial suppliers and analytical databases confirm the structure. A Chinese patent application also confirms the use of this compound as a starting material, with ¹H NMR analysis performed on a Bruker spectrometer to verify subsequent products.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of this molecule. The expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra are highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region. The three aromatic protons, being in different chemical environments, will appear as singlets or narrow multiplets. The methyl group protons will appear as a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is the simplest, showing a single, sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.[8] The typical chemical shift for a benzotrifluoride moiety is approximately -63 ppm relative to CFCl₃.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the compound's fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 238 and a nearly equally intense peak at m/z 240, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

Infrared spectroscopy helps identify the functional groups present. The IR spectrum of 3-Bromo-5-methylbenzotrifluoride will be characterized by strong absorption bands corresponding to C-F stretching of the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis Protocol: A Logical Approach

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-5-methylbenzotrifluoride is not widely published, a robust synthetic route can be designed based on established methodologies for analogous compounds, such as its isomers.[6] The most logical pathway involves the bromination of 3-methylbenzotrifluoride.

This proposed synthesis follows a standard electrophilic aromatic substitution mechanism. The trifluoromethyl group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. Their positions on the ring direct the incoming bromine electrophile to the C5 position, which is meta to the -CF₃ group and ortho to the -CH₃ group, leading to the desired product.

Caption: Proposed workflow for the synthesis of 3-Bromo-5-methylbenzotrifluoride.

Experimental Protocol: Electrophilic Bromination

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a scrubber with sodium thiosulfate solution), add 3-methylbenzotrifluoride (1.0 eq) and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃, 0.05 eq).

-

Bromination: Slowly add bromine (Br₂, 1.05 eq) dropwise from the addition funnel at room temperature. The reaction is exothermic, and cooling with a water bath may be necessary to maintain the temperature between 20-30 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by slowly pouring the mixture into a cold, saturated aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 3-Bromo-5-methylbenzotrifluoride.

Applications in Drug Discovery and Organic Synthesis

Aryl halides, particularly bromides, are foundational building blocks in medicinal chemistry due to their utility in forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom in 3-Bromo-5-methylbenzotrifluoride makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions.[1]

A key application is in reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. For instance, a closely related compound, 3-bromo-5-trifluoromethyl-phenylamine, is used in a copper-catalyzed C-N coupling reaction to synthesize an intermediate for the drug Nilotinib, a kinase inhibitor.[7] This demonstrates the industrial relevance of this substitution pattern.

Caption: Key cross-coupling reactions utilizing 3-Bromo-5-methylbenzotrifluoride.

The trifluoromethyl group is a highly sought-after moiety in drug design as it can significantly improve a molecule's metabolic stability, binding affinity, and bioavailability. Therefore, 3-Bromo-5-methylbenzotrifluoride serves as a valuable scaffold for introducing the trifluoromethyltoluene core into potential therapeutic agents.

Safety and Handling

3-Bromo-5-methylbenzotrifluoride is classified as a hazardous substance and requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

3-Bromo-5-methylbenzotrifluoride is a specialized chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and the versatile reactivity of its bromine and trifluoromethyl groups make it an important tool for the modern chemist. This guide provides a foundational understanding of its characterization, a logical pathway for its synthesis, and highlights its primary applications, serving as a valuable resource for researchers in the field.

References

- bouling chemical co., limited. 3-Bromo-5-Methylbenzotrifluoride (CAS 401-89-6). bouling chemical co., limited.

-

PubChem. Benzene, 1-bromo-3-(trifluoromethyl)-. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Bromo-5-methylbenzotrifluoride. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for .... The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for .... The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. 1 Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available at: [Link]

-

Beilstein Journals. Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Beilstein Journals. Available at: [Link]

-

PubMed. 19F NMR chemical shifts. 1. Aliphatic fluorides. National Library of Medicine. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. University of Wisconsin-Madison. Available at: [Link]

- Google Patents. CN120957980A - 2-(pyridazin-3-yl)-5-(trifluoromethyl)phenol as nlrp3 inhibitor. Google Patents.

-

Google Patents. CN120981460A -[1][8]triazolo[4,3-a]pyridine and[1][8]triazolo[4,3-a]pyrazine as NLRP3 inhibitors. Google Patents. Available at:

-

SpectraBase. 3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

NMR Service. 19Flourine NMR. NMR Service. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Bromo-5-methylbenzotrifluoride | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | 86845-28-5 [sigmaaldrich.com]

- 5. halochem.com [halochem.com]

- 6. CN120957980A - ä½ä¸ºnlrp3æå¶åç2-(ååª-3-åº)-5-(ä¸æ°ç²åº)è¯é - Google Patents [patents.google.com]

- 7. CN120981460A - ä½ä¸ºNLRP3æå¶åç[1,2,4]ä¸å并[4,3-a]å¡å¶å[1,2,4]ä¸å并[4,3-a]å¡åª - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. colorado.edu [colorado.edu]

3-Bromo-5-(trifluoromethyl)toluene NMR spectra analysis

An In-Depth Technical Guide to the NMR Spectra Analysis of 3-Bromo-5-(trifluoromethyl)toluene

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as indispensable building blocks. Among these, this compound stands out due to the unique electronic properties conferred by its substituents: the electron-withdrawing bromine and trifluoromethyl groups, and the electron-donating methyl group.[1] This substitution pattern makes it a valuable intermediate in the synthesis of complex molecules. Unambiguous structural characterization is paramount for its use in further synthetic applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.

This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Moving beyond a simple recitation of data, this document delves into the why—the underlying principles of chemical shifts, coupling constants, and substituent effects that govern the spectral appearance of this molecule. We will dissect the expected spectra, provide robust experimental protocols for data acquisition, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Structure and Symmetry Analysis

To interpret the NMR spectra of this compound, we must first consider its molecular structure and symmetry. The molecule consists of a benzene ring with three different substituents at positions 1 (CH₃), 3 (Br), and 5 (CF₃).

Caption: Molecular structure of this compound with IUPAC numbering.

Due to the 1,3,5-substitution pattern with three different groups, the molecule possesses a Cₛ plane of symmetry only if the methyl and trifluoromethyl groups are freely rotating in a time-averaged manner, which is a valid assumption for NMR spectroscopy in solution. However, no two aromatic protons or carbons are chemically equivalent. This lack of higher-order symmetry dictates that we should observe:

-

Three distinct signals for the aromatic protons (H2, H4, H6).

-

One signal for the methyl (CH₃) protons.

-

Six distinct signals for the aromatic carbons.

-

One signal for the methyl carbon (C7).

-

One signal for the trifluoromethyl carbon (C8).

-

One signal for the trifluoromethyl fluorines.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum is often the first and most informative experiment run on an organic molecule. In this compound, the chemical shifts and splitting patterns of the aromatic protons are governed by the electronic effects of the substituents.

Causality of Substituent Effects:

-

Methyl Group (-CH₃): An activating, electron-donating group (via hyperconjugation) that shields ortho and para protons, shifting their signals upfield (to lower ppm).

-

Bromine (-Br): A deactivating, electron-withdrawing group (via induction) but ortho, para-directing (due to resonance). It has a moderate deshielding effect.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, electron-withdrawing group (via induction) that significantly deshields protons, especially those meta to it, shifting their signals downfield (to higher ppm).[2]

Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0 - 8.0 ppm):

-

We anticipate three distinct signals in this region, each integrating to 1H.

-

H2 and H6: These protons are ortho to the methyl group and meta to the bromine and trifluoromethyl groups, respectively. They will appear as singlets or very finely split multiplets (due to small ⁴J meta-couplings). The deshielding effect of the meta -CF₃ and -Br groups will place these signals downfield.

-

H4: This proton is situated between the two strongly electron-withdrawing groups (-Br and -CF₃). It will be the most deshielded of the aromatic protons and will also appear as a singlet or a finely split multiplet.

-

-

Aliphatic Region (δ 2.0 - 3.0 ppm):

-

CH₃ Protons (H7): This signal will integrate to 3H. It will appear as a sharp singlet, as its protons are too far removed to exhibit significant coupling with the aromatic protons, although very high-resolution instruments might reveal slight broadening or a very small quartet due to long-range coupling with the CF₃ group.[3]

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CH₃ | ~2.45 | 3H | s | N/A |

| H2, H4, H6 | 7.40 - 7.80 | 1H each | s (or br s) | Small meta-couplings (⁴JHH ≈ 2-3 Hz) may be observable |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The relative positions (H4 being most downfield) are the key predictive feature.

¹³C NMR Spectral Analysis: Assigning the Carbon Framework

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, and crucially, the presence of the trifluoromethyl group introduces characteristic carbon-fluorine (C-F) couplings that are instrumental for definitive signal assignment.

Causality of Substituent Effects:

-

-CH₃: Causes a shielding effect on the ipso-carbon (C1) and other ring carbons.

-

-Br: The "heavy atom effect" causes significant shielding of the ipso-carbon (C3).

-

-CF₃: Strongly deshields the ipso-carbon (C5) and introduces C-F coupling. The three fluorine atoms will split the signal of the CF₃ carbon into a quartet (n+1 rule, where n=3). Furthermore, this coupling extends to other carbons in the ring, splitting C5 into a quartet, C4/C6 into quartets (or complex multiplets), and C1/C3 into smaller quartets.[2] The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).[2]

Predicted ¹³C NMR Spectrum:

-

C1 (ipso-CH₃): Expected around 140 ppm.

-

C3 (ipso-Br): Expected around 122 ppm.

-

C5 (ipso-CF₃): Expected around 132 ppm, appearing as a quartet due to two-bond coupling to the fluorine atoms (²JCF).

-

C2, C4, C6 (CH): Expected in the 120-135 ppm range. Their signals may show small quartet splittings from long-range C-F coupling.

-

C7 (-CH₃): Expected in the aliphatic region, around 21 ppm.

-

C8 (-CF₃): Expected around 123 ppm, appearing as a prominent quartet due to the large one-bond C-F coupling (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon(s) | Predicted δ (ppm) | Predicted Multiplicity (from C-F Coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C7 (CH₃) | ~21 | s | N/A |

| C3 (C-Br) | ~122 | t (from ³JCF) | ~4-6 |

| C8 (CF₃) | ~123 | q | ¹JCF ≈ 275 |

| C2, C4, C6 | 125 - 135 | q (or m) | ³JCF or ⁴JCF ≈ 1-6 |

| C5 (C-CF₃) | ~132 | q | ²JCF ≈ 35 |

| C1 (C-CH₃) | ~140 | t (from ³JCF) | ~1-2 |

¹⁹F NMR Spectral Analysis: The Fluorine Signature

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which minimizes signal overlap.[4]

Predicted ¹⁹F NMR Spectrum:

For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to be very simple.

-

Signal: A single signal is expected for the three equivalent fluorine atoms.

-

Chemical Shift: Trifluoromethyl groups attached to an aromatic ring typically resonate in the range of -60 to -65 ppm relative to CFCl₃ (δ = 0 ppm).[5]

-

Multiplicity: The signal will likely appear as a singlet. However, long-range coupling to the ortho aromatic protons (H4 and H6) might result in a very narrow triplet or multiplet under high-resolution conditions (⁵JFH).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine(s) | Predicted δ (ppm) (vs. CFCl₃) | Integration | Predicted Multiplicity |

|---|

| -CF₃ | ~ -63 | 3F | s (or narrow m) |

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data requires a standardized and meticulous approach. The following protocols are designed to ensure data integrity.

1. Sample Preparation

The choice of solvent is critical; it must dissolve the sample and be deuterated to avoid a large interfering solvent signal. Chloroform-d (CDCl₃) is a common and suitable choice.

-

Step 1: Weighing. Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Step 2: Solvent Addition. Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

-

Step 3: Dissolution. Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

-